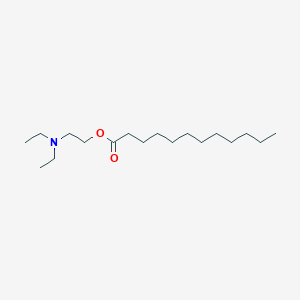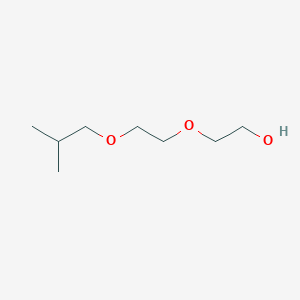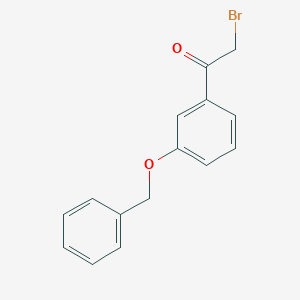
1-(3-(Benzyloxy)phenyl)-2-bromoethanone
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related brominated aromatic compounds involves various strategies. For instance, the synthesis of 1-[3-(Trifluoromethyl)phenyl]-2-propanone was achieved through a Grignard reaction followed by oxidation, which suggests that a similar approach could potentially be applied to synthesize 1-(3-(Benzyloxy)phenyl)-2-bromoethanone . Additionally, the synthesis of 1,3-dioxolane-4,5-bis(bromomethyl)-2-phenyl from benzaldehyde condensation and subsequent reactions indicates the versatility of bromination reactions in the presence of aromatic compounds . Moreover, the KHSO4-catalyzed synthesis of 1-(1-(Benzyloxy)-2-bromoethyl)benzenes under solvent-free conditions presents a green and economical method that could be relevant for the synthesis of 1-(3-(Benzyloxy)phenyl)-2-bromoethanone .
Molecular Structure Analysis
The molecular structure of brominated aromatic compounds can be complex, with various intermolecular interactions. For example, the X-ray structure and Hirshfeld surface analysis of antipyrine-like derivatives revealed the importance of hydrogen bonding and π-interactions in the solid-state structure . Similarly, the structure and conformational analysis of 5,5-bis(bromomethyl)-2-phenyl-1,3-dioxane using NMR spectroscopy and X-ray analysis showed that the molecule exists in a chair conformation with an equatorial phenyl group . These studies suggest that 1-(3-(Benzyloxy)phenyl)-2-bromoethanone could also exhibit specific conformational preferences and intermolecular interactions.
Chemical Reactions Analysis
The chemical reactivity of brominated compounds is often characterized by their ability to participate in further substitution reactions due to the presence of the bromine atom. For instance, the synthesis of 1,4-dibromo-2,5-bis(phenylalkoxy)benzene derivatives demonstrated the occurrence of C–Br...π(arene) interactions, which could influence the reactivity of such compounds . This implies that 1-(3-(Benzyloxy)phenyl)-2-bromoethanone may also engage in similar interactions, affecting its chemical behavior in reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated aromatic compounds can be inferred from related studies. The synthesis of 1-bromo-3-buten-2-one provided spectral data, which is essential for the characterization of such compounds . The solvent-free synthesis of benzylic compounds catalyzed by KHSO4 indicates that such reactions can be conducted under neat conditions, which may affect the purity and physical properties of the resulting compounds . These insights suggest that 1-(3-(Benzyloxy)phenyl)-2-bromoethanone would likely have distinct spectroscopic signatures and could be synthesized under conditions that favor environmental sustainability.
Applications De Recherche Scientifique
Organic Synthesis Applications
- Synthesis of Complex Molecules : Compounds similar to 1-(3-(Benzyloxy)phenyl)-2-bromoethanone have been utilized as intermediates in the synthesis of complex organic molecules. For instance, derivatives of benzyloxy phenyl sulfone have been synthesized through reactions like the Horner-Wadsworth-Emmons reaction, highlighting their role in constructing molecules with potential biological activity (Enders, Berg, & Jandeleit, 2003).
- Green Chemistry Approaches : Research has demonstrated the use of KHSO4-catalyzed synthesis under solvent-free conditions, presenting an economical and environmentally friendly method for converting benzyl alcohols and related compounds into valuable organic intermediates (Joshi, Suresh, & Adimurthy, 2013).
Medicinal Chemistry Applications
- Synthesis of Pharmacologically Active Compounds : Studies have described the synthesis of new α-bromoethanones and their transformation into compounds with moderate antibacterial and pronounced peripheral n-cholinolytic activity, showcasing the pharmaceutical applications of these chemical frameworks (Gevorgyan et al., 2017).
Material Science Applications
- Development of Advanced Materials : Research into the synthesis of polybenzoxazines has explored using phenolic compounds as renewable building blocks, suggesting the potential of benzyloxy phenyl derivatives in creating materials with suitable thermal and thermo-mechanical properties for various applications (Trejo-Machin et al., 2017).
Catalysis and Green Chemistry
- Catalytic and Green Synthetic Methods : The electrosynthesis of phenyl-2-propanone derivatives from benzyl bromides showcases the use of electrochemical methods in organic synthesis, promoting efficient and selective transformations with high yield and product selectivity, thus contributing to green chemistry (He et al., 2007).
Orientations Futures
While specific future directions for 1-(3-(Benzyloxy)phenyl)-2-bromoethanone are not mentioned in the searched literature, similar compounds have been synthesized and evaluated for their antimicrobial activity . This suggests that such compounds could assist in the development of lead compounds to treat microbial infections .
Propriétés
IUPAC Name |
2-bromo-1-(3-phenylmethoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO2/c16-10-15(17)13-7-4-8-14(9-13)18-11-12-5-2-1-3-6-12/h1-9H,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFZOJLIHCWKKPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00172993 | |
| Record name | 2-Bromo-1-(3-(phenylmethoxy)phenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00172993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(Benzyloxy)phenyl)-2-bromoethanone | |
CAS RN |
19381-40-9 | |
| Record name | 2-Bromo-1-[3-(phenylmethoxy)phenyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19381-40-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-1-(3-(phenylmethoxy)phenyl)ethan-1-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019381409 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromo-1-(3-(phenylmethoxy)phenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00172993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-1-[3-(phenylmethoxy)phenyl]ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.084 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Benzyloxyphenacyl bromide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E62SXG28TU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(8R,9S,13S,14S,17S)-3-Methoxy-13-methyl-17-(2-methylprop-2-enyl)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol](/img/structure/B90675.png)

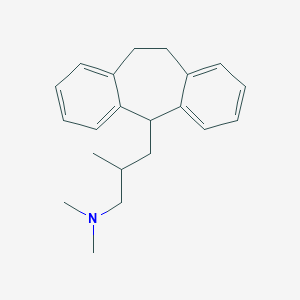


![2-[(4-Chlorophenyl)sulfanylmethyl]isoindole-1,3-dione](/img/structure/B90684.png)
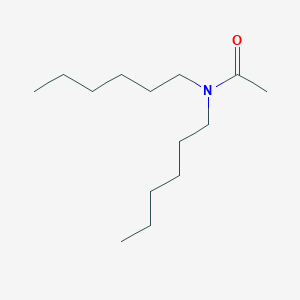
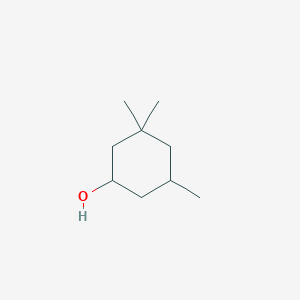
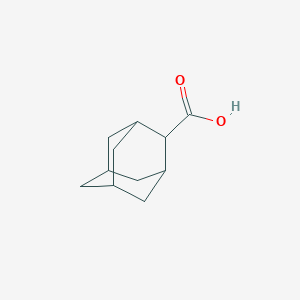
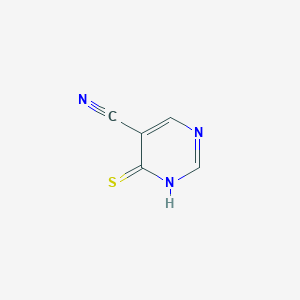
![1-[2-(Hydroxymethyl)piperidin-1-yl]ethan-1-one](/img/structure/B90696.png)
